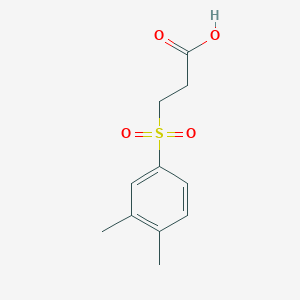
3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid" is a derivative of benzenesulfonic acid with additional methyl groups and a propionic acid moiety. This structure suggests that it could be a key intermediate in the synthesis of various heterocyclic compounds and could exhibit interesting chemical and physical properties due to the presence of both electron-withdrawing (sulfonyl) and electron-donating (methyl) groups.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, heterocyclic compounds were synthesized from 3-(4-phenyl) benzoyl propionic acid, which is structurally similar to the compound of interest . Additionally, derivatives of 1,3-dimethyl-5-(3,4,5-tris(alkoxy)benzoyl) barbituric acid were synthesized, indicating the potential for creating complex molecules with the benzenesulfonyl moiety .
Molecular Structure Analysis
The molecular structure of related benzenesulfonyl compounds has been studied, revealing significant conformational differences in the L-tyrosine cores of the molecules . This suggests that "3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid" could also exhibit interesting conformational properties, which could be relevant for its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of benzenesulfonyl compounds has been demonstrated in various chemical reactions. For example, Lewis acid-promoted reactions of a benzenesulfonyl compound with propenylbenzenes resulted in the formation of complex products with multiple asymmetric centers . This indicates that "3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid" could also participate in complex reactions leading to the formation of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl derivatives can be quite diverse. For instance, the study of 3,5-dimethylbenzoic acid provided insights into the bond distances and angles within the benzene ring, which could be relevant for understanding the properties of "3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid" . Moreover, the chloromethylation of a benzenesulfonic acid derivative and its dyeing characteristics suggest potential applications in material science and industry .
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Rublova et al. (2017) explored the synthesis and molecular structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, derivatives closely related to 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid. Their study provides insights into the steric effects influencing the molecular and electronic structures of such compounds, which could inform further applications in material science and synthetic chemistry (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Catalysis and Material Synthesis
Martins et al. (2016) described the synthesis, characterization, and application of a sulfonated Schiff base dimethyltin(IV) coordination polymer derived from compounds similar to 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid. The coordination polymer exhibited catalytic activity in the Baeyer–Villiger oxidation of ketones to esters or lactones under environmentally friendly conditions, showcasing its potential in green chemistry applications (Martins, Hazra, Silva, & Pombeiro, 2016).
Advanced Material Applications
Fabre, Hapiot, and Simonet (2002) investigated the electron transfer-induced conformational changes in highly hindered aromatic compounds, including hexakis(alkylsulfonyl)benzenes, which share structural similarities with 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid. Their findings contribute to the understanding of the electronic properties of sulfonyl-containing aromatic compounds, which could have implications for the design of electronic materials and sensors (Fabre, Hapiot, & Simonet, 2002).
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-8-3-4-10(7-9(8)2)16(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBZVJSVOQMDRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2548040.png)
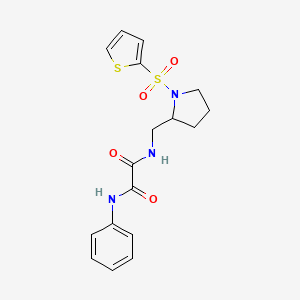
![1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride](/img/structure/B2548044.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2548046.png)
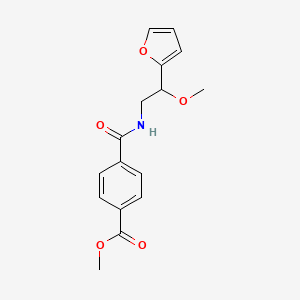
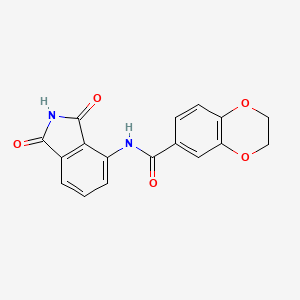
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride](/img/structure/B2548049.png)
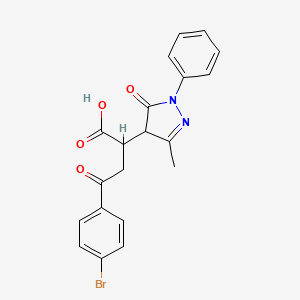
![4-benzoyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548052.png)
![4'-chloro-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2548053.png)
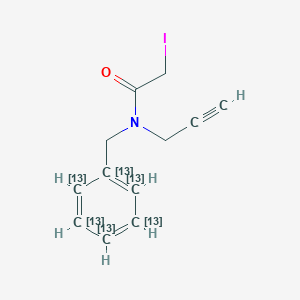
![2-(3-ethylphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2548059.png)
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2548061.png)
![N-(2,4-dimethoxyphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548063.png)